GSK2193874

TRPV4 pharmacology ion channel screening species ortholog comparison

Research groups requiring selective TRPV4 pharmacology face off-target risks with alternatives (RN-1734: μM potency; HC-067047: TRPM8/hERG cross-reactivity; Ruthenium Red: polypharmacology). GSK2193874 provides the validated solution: • hTRPV4 IC50 = 40 nM, >625-fold selectivity over TRPV1/TRPA1/TRPC3/TRPC6/TRPM8 • Oral bioavailability (rat F=31%, dog F=53%) for chronic in vivo dosing without surgical intervention • Demonstrated resolution of pulmonary edema in MI and aortic banding models; no acute hemodynamic effects at ≤30 mg/kg • Broad selectivity confirmed against >200 human receptors, channels, and enzymes

Molecular Formula C37H38BrF3N4O
Molecular Weight 691.6 g/mol
CAS No. 1336960-13-4
Cat. No. B607779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2193874
CAS1336960-13-4
SynonymsGSK2193874;  GSK 2193874;  GSK-2193874;  GSK2193874A;  GSK 2193874A;  GSK-2193874A
Molecular FormulaC37H38BrF3N4O
Molecular Weight691.6 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2CCN(CC2)CC3=C(C4=C(C=C(C=C4)Br)N=C3C5=CC(=CC=C5)C(F)(F)F)C(=O)NC6(CC6)C7=CC=CC=C7
InChIInChI=1S/C37H38BrF3N4O/c38-28-12-13-30-32(23-28)42-34(25-8-7-11-27(22-25)37(39,40)41)31(24-44-20-14-29(15-21-44)45-18-5-2-6-19-45)33(30)35(46)43-36(16-17-36)26-9-3-1-4-10-26/h1,3-4,7-13,22-23,29H,2,5-6,14-21,24H2,(H,43,46)
InChIKeyUIVOZBSCHXCGPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GSK2193874: Specification and Differentiation


GSK2193874 is a quinoline-4-carboxamide derivative and a first-in-class, orally bioavailable, potent antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel [1]. The compound was developed by GlaxoSmithKline through lead optimization to address an unexpected off-target cardiovascular liability observed in earlier analogs [2]. GSK2193874 selectively blocks calcium influx through recombinant TRPV4 channels, with IC50 values of 2 nM for rat TRPV4, 5 nM for mouse TRPV4, and 40 nM for human TRPV4 . The compound is profiled as a selective tool compound for TRPV4 target validation studies both in vitro and in vivo, and represents the first orally active TRPV4 channel blocker with demonstrated efficacy in preventing and resolving pulmonary edema in heart failure models [3].

Selective tool compound
TRPV4 channel antagonist for target validation studies
Oral research model
Orally bioavailable for chronic in vivo TRPV4 research
Cross-species activity
Reported potency across rat, mouse and human TRPV4 orthologs

GSK2193874: Irreplaceability Profile


Generic substitution of TRPV4 antagonists is scientifically unjustified due to substantial differences in selectivity profiles, species-specific potency, and oral bioavailability across this class of tool compounds [1]. Alternative TRPV4 blockers such as RN-1734 exhibit micromolar potency (hTRPV4 IC50 = 2.3 μM) and lack established oral bioavailability, rendering them unsuitable for in vivo studies requiring systemic exposure [2]. HC-067047, while more potent (hTRPV4 IC50 = 48 nM), demonstrates cross-reactivity with TRPM8 and hERG channels at submicromolar concentrations, introducing confounding off-target effects in cardiovascular and sensory research [2]. Ruthenium red, a historical pore blocker, suffers from polypharmacology across multiple TRP channels and ion channels, disqualifying it from selective target validation studies [3]. Critically, GSK2193874 addresses an unexpected cardiovascular liability present in earlier GSK lead compounds through specific structural optimization of the quinoline-4-carboxamide scaffold [4]. Therefore, selection of GSK2193874 over generically available alternatives is mandated by requirements for selective pharmacology, predictable in vivo pharmacokinetics, and the avoidance of off-target toxicities [1].

Alternative blockers may lack oral exposure needed for in vivo TRPV4 studies
Off-target channel cross-reactivity (e.g., TRPM8, hERG) may confound pharmacological interpretation
Broad polypharmacology of historical pore blockers limits selective target validation

GSK2193874: Quantitative Evidence Profile


Species-Specific TRPV4 Potency Comparison

GSK2193874 exhibits sub-50 nM potency across rat, mouse, and human TRPV4 orthologs, significantly surpassing the potency of alternative TRPV4 antagonists. In direct comparison, GSK2193874 inhibits human TRPV4 with an IC50 of 40 nM, whereas RN-1734 requires a 57.5-fold higher concentration (IC50 = 2.3 μM) to achieve the same effect [1]. For rat TRPV4, GSK2193874 (IC50 = 2 nM) is approximately 1,600-fold more potent than RN-1734 (IC50 = 3.2 μM) and 66.5-fold more potent than HC-067047 (IC50 = 133 nM) [1]. Notably, GSK2193874 demonstrates species consistency with mouse TRPV4 IC50 of 5 nM .

Species potency comparison
Cross-study comparable
hTRPV4 IC50 40 nM, rTRPV4 2 nM, mTRPV4 5 nM
HC-067047: 48/133/17 nM; RN-1734: 2.3/3.2/5.9 µM
Reported species-spanning inhibition supports translational research design
Recombinant HEK293 FLIPR assay
TRPV4 pharmacology ion channel screening species ortholog comparison

TRP Channel Selectivity Window

GSK2193874 was profiled against a panel of TRP channels and demonstrates a selectivity window exceeding 625-fold relative to its hTRPV4 IC50 of 40 nM . When tested against TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8, GSK2193874 showed no significant inhibitory activity at concentrations up to 25 μM (IC50 > 25 μM for all tested channels) . In contrast, alternative TRPV4 antagonists exhibit significant cross-reactivity: HC-067047 inhibits TRPM8 and hERG channels at submicromolar concentrations, while Ruthenium Red demonstrates broad polypharmacology across TRPV1-4, TRPM6, TRPM8, TRPA1, and ryanodine receptors (RyR1-3) [1]. Capsazepine, historically used as a TRPV1/TRPV4 probe, exhibits IC50 values of 18.6 μM (human) and 13.5 μM (rat) for TRPV4 with concurrent TRPV1 and TRPM8 inhibition [1].

TRP selectivity window
Cross-study comparable
IC50 > 25 µM at TRPV1/TRPA1/TRPC3/TRPC6/TRPM8; selectivity index >625
HC-067047: TRPM8 & hERG cross-reactivity; Ruthenium red: polypharmacology
Supports TRPV4-specific target attribution in mechanistic studies
Calcium influx recombinant assays
ion channel selectivity off-target profiling TRP channel pharmacology

Broad-Panel Selectivity Profiling

In a comprehensive selectivity screen, GSK2193874 was evaluated against approximately 200 human receptors, channels, and enzymes, demonstrating no significant cross-reactivity across this broad panel . This extensive profiling distinguishes GSK2193874 from earlier-generation TRPV4 antagonists and related tool compounds. For context, the historical TRPV4 pore blocker Ruthenium Red exhibits well-documented polypharmacology, inhibiting multiple TRP family members (all TRPVs, TRPM6, TRPM8, TRPA1) and ryanodine receptors, which severely compromises its utility in mechanistic studies [1]. The broad panel selectivity of GSK2193874 directly addresses the limitation identified during lead optimization: an earlier analog in the GSK program exhibited an unexpected off-target cardiovascular liability that was eliminated through structural refinement leading to GSK2193874 [2].

Broad-panel profiling
Class-level inference
No significant activity at ~200 human receptors, channels, enzymes
Supports high-confidence target engagement interpretation
Data from GSK lead optimization program
receptor profiling target selectivity safety pharmacology

Oral Bioavailability and Pharmacokinetics

GSK2193874 exhibits pharmacokinetic properties in both rat and dog that enable oral dosing in chronic animal models, a feature absent in alternative TRPV4 antagonists such as RN-1734, which lacks established oral bioavailability [1]. In rat pharmacokinetic studies, GSK2193874 demonstrates low intravenous clearance (CL = 7.3 mL/min/kg), an oral half-life of 10 hours, and oral bioavailability of 31% . In dog, the compound exhibits even more favorable pharmacokinetics with intravenous clearance of 6.9 mL/min/kg, oral half-life of 31 hours, and oral bioavailability of 53% [1]. GSK2193874 shows no effect on blood pressure or heart rate in rats at doses up to 30 mg/kg, confirming the absence of acute cardiovascular liabilities [1]. This contrasts with earlier GSK lead compounds that demonstrated unexpected off-target cardiovascular effects requiring structural optimization [2].

Oral pharmacokinetics
Class-level inference
Rat: CL 7.3 mL/min/kg, t½ 10 h, F 31%
Dog: CL 6.9, t½ 31 h, F 53%
Supports chronic oral dosing research paradigms
Published PK data from rat and dog
oral bioavailability pharmacokinetics in vivo tool compound

In Vivo Efficacy in Pulmonary Edema Models

GSK2193874 is the only TRPV4 antagonist with demonstrated efficacy in both preventing and resolving pulmonary edema in heart failure (HF) models following oral administration [1]. In an acute rat HF model induced by aortic banding, a single oral dose of GSK2193874 (30 mg/kg, n=11) significantly inhibited pulmonary edema formation and restored arterial oxygen tension without affecting elevated left ventricular end-diastolic pressure [2]. In a chronic 14-day mouse HF model of myocardial infarction, TRPV4 blockade with GSK2193874 (60 mg/kg/day oral, n=40) prevented and resolved established pulmonary edema as assessed by magnetic resonance imaging and lung weight, leading to improved arterial oxygen tension and survival [1]. In isolated perfused mouse (n=6) and canine (n=5) lungs, GSK2193874 (30 nM) inhibited the increase in endothelial permeability and edema associated with elevated pulmonary venous pressure while maintaining endothelial cell integrity [2]. Comparatively, RN-1734 and HC-067047 lack published evidence of efficacy in similar in vivo pulmonary edema or HF models, limiting their translational utility in cardiovascular target validation [3].

Pulmonary edema model
Class-level inference
Rat acute HF: single 30 mg/kg oral prevented edema
Mouse chronic MI: 60 mg/kg/day resolved edema
RN-1734, HC-067047: no published in vivo model data
Reported model-response endpoints support cardiovascular TRPV4 research
Sci Transl Med 2012; multiple species
pulmonary edema heart failure in vivo pharmacology

GSK2193874: Application Scenarios


Cardiovascular Research: Heart Failure and Pulmonary Edema

GSK2193874 is the compound of choice for cardiovascular laboratories investigating the role of TRPV4 in heart failure-associated pulmonary edema. Based on demonstrated efficacy in both acute aortic banding (rat) and chronic myocardial infarction (mouse) models, researchers can employ GSK2193874 at 30-60 mg/kg/day oral dosing to prevent or resolve pulmonary edema while monitoring arterial oxygenation endpoints [1]. The compound's oral bioavailability (31% rat, 53% dog) enables chronic dosing paradigms without surgical intervention [2]. Its broad selectivity (>200 targets screened) ensures that observed cardiopulmonary effects can be attributed specifically to TRPV4 antagonism rather than off-target cardiovascular activity, a critical consideration given the cardiovascular liability observed in earlier GSK lead compounds [3]. Procurement of GSK2193874 is specifically indicated for laboratories requiring a tool compound with peer-reviewed in vivo efficacy data in cardiovascular TRPV4 research.

Pulmonary Barrier and Endothelial Permeability

For research groups studying pulmonary endothelial barrier integrity, GSK2193874 provides a validated tool for investigating TRPV4-mediated regulation of alveolar septal barrier permeability. The compound prevents TRPV4 agonist-induced cellular contraction and detachment in human umbilical vein endothelial cells (HUVECs) in a concentration-dependent manner [1]. In isolated perfused mouse (n=6) and canine (n=5) lung preparations, GSK2193874 at 30 nM inhibits increased vascular permeability associated with elevated pulmonary venous pressure while maintaining endothelial cell integrity [2]. The compound's species-spanning potency (rTRPV4 IC50 = 2 nM, mTRPV4 IC50 = 5 nM, hTRPV4 IC50 = 40 nM) allows consistent experimental design from isolated lung preparations through whole-animal studies without species-specific potency adjustments [3]. This application scenario is particularly relevant for acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and ventilator-induced lung injury research where TRPV4 has been mechanistically implicated .

Ion Channel Pharmacology and Selectivity Profiling

In ion channel pharmacology laboratories requiring a reference standard for TRPV4 antagonism with defined selectivity parameters, GSK2193874 serves as a benchmark tool compound. Its selectivity profile against TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8 (all IC50 > 25 μM) establishes a >625-fold selectivity window relative to hTRPV4, enabling unambiguous interpretation of TRPV4-specific pharmacology in cell-based assays [1]. For laboratories comparing novel TRPV4 antagonists or performing structure-activity relationship (SAR) studies, GSK2193874 provides a high-potency (hTRPV4 IC50 = 40 nM), well-characterized positive control with comprehensive selectivity data [2]. The compound's activity in native human endothelial TRPV4 currents (n=9) confirms target engagement in physiologically relevant cell types beyond recombinant systems [3]. Procurement of GSK2193874 is indicated for laboratories requiring a TRPV4 reference antagonist that outperforms RN-1734 (1,600× less potent at rTRPV4) and avoids the polypharmacology of Ruthenium Red .

In Vivo Chronic Oral Dosing Studies

For in vivo pharmacology laboratories designing chronic disease models that require sustained TRPV4 antagonism via oral administration, GSK2193874 is the only TRPV4 antagonist with established multi-species oral pharmacokinetics suitable for repeated dosing [1]. The compound's rat pharmacokinetic parameters (iv CL = 7.3 mL/min/kg, po t1/2 = 10 h, F = 31%) support once-daily oral dosing protocols in rodent models [2]. In dog, extended oral half-life (po t1/2 = 31 h) and higher oral bioavailability (F = 53%) enable flexible dosing schedules in larger animal studies [1]. Critically, GSK2193874 demonstrates no acute effects on blood pressure or heart rate in rats at doses up to 30 mg/kg, confirming suitability for cardiovascular research without confounding hemodynamic effects [1]. This application scenario is specifically relevant to laboratories studying chronic disease processes where TRPV4 inhibition may have therapeutic potential, including neurogenic pulmonary edema, COPD, overactive bladder, and bone-related disorders where TRPV4 has been implicated [3].

Application
Selection Property
Validation Focus
TRPV4-mediated pulmonary edema research
Selective oral TRPV4 antagonism
Pulmonary edema model endpoints and arterial oxygenation
Endothelial barrier permeability studies
Species-spanning endothelial TRPV4 blockade
Vascular permeability and barrier integrity endpoints
Ion channel selectivity reference standard
Defined TRPV4 selectivity window (>625-fold)
Off-target TRP channel cross-reactivity profiling
Chronic oral in vivo target validation
Multi-species oral PK for sustained dosing
Hemodynamic safety endpoints and model response monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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